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molecular formula C10H13FO B8377473 3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol CAS No. 955403-64-2

3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol

Cat. No. B8377473
M. Wt: 168.21 g/mol
InChI Key: XMIUGYZDISYKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834028B2

Procedure details

According to procedures described above, 3-(2-fluoro-3-methyl-phenyl)-propan-1-ol (300 mg, 1.78 mmol) was oxidized by PCC in DCM to give 178 mg (60%) of 3-(2-fluoro-3-methyl-phenyl)-propionaldehyde. LC-MS: tR=0.86 min; [M+H]+=no ionization.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][OH:12].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[F:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH:11]=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C=CC=C1C)CCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1C)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 178 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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